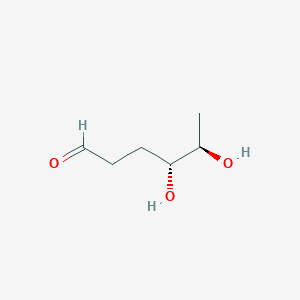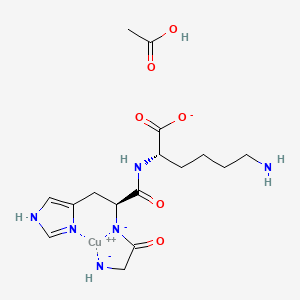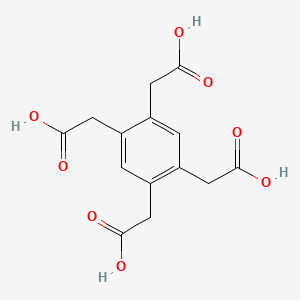
1,2,4,5-Benzenetetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid is an organic compound characterized by its unique structure, which includes four acetic acid groups attached to a benzene ring at the 1, 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with sodium cyanide to form 2,2’,2’‘,2’‘’-(benzene-1,2,4,5-tetrayl)tetraacetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired tetraacetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid primarily involves its ability to act as a chelating agent, binding to metal ions through its carboxylate groups. This chelation process can influence various biochemical pathways and molecular targets, depending on the specific metal ion and the biological context. The formation of stable metal-ligand complexes is a key aspect of its functionality in both chemical and biological systems .
Comparison with Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: Similar in structure but with carboxylic acid groups instead of acetic acid groups.
2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetonitrile: An intermediate in the synthesis of the tetraacetic acid, with nitrile groups instead of acetic acid groups.
Uniqueness: 2,2’,2’‘,2’‘’-(Benzene-1,2,4,5-tetrayl)tetraacetic acid is unique due to its specific arrangement of acetic acid groups, which allows for versatile chemical reactivity and the formation of stable complexes with a variety of metal ions. This makes it particularly valuable in the synthesis of coordination polymers and MOFs, where precise control over the ligand structure is essential for achieving desired properties .
Properties
Molecular Formula |
C14H14O8 |
|---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-[2,4,5-tris(carboxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H14O8/c15-11(16)3-7-1-8(4-12(17)18)10(6-14(21)22)2-9(7)5-13(19)20/h1-2H,3-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
YJMRXMITYTUIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


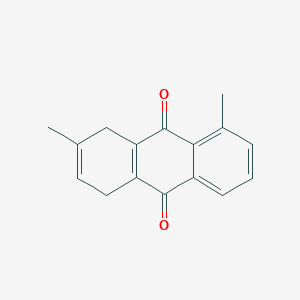
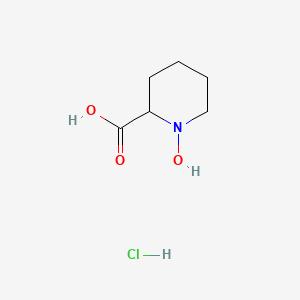
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)

![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)

![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
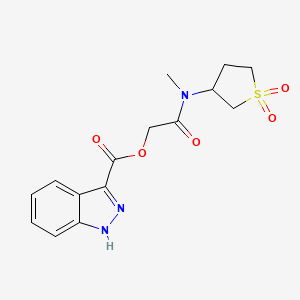
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
